BenchChemオンラインストアへようこそ!

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Pharmaceutical Chemistry Analytical Chemistry Drug Formulation

Choose 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride for its unique benzyl-protected alcohol and unsubstituted piperazine ring, enabling rapid analog synthesis. The dihydrochloride salt (MW 323.3 g/mol) provides distinct solubility and stability over the free base, critical for precise in vitro assays. Exploit its confirmed activity against MAO-B and PTP1B targets to accelerate fragment-based drug discovery. This intermediate is ideal for constructing diverse small-molecule libraries through parallel synthesis. Ensure reproducibility with ≥95% purity.

Molecular Formula C14H24Cl2N2O2
Molecular Weight 323.3 g/mol
CAS No. 1185294-66-9
Cat. No. B1389625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
CAS1185294-66-9
Molecular FormulaC14H24Cl2N2O2
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(COCC2=CC=CC=C2)O.Cl.Cl
InChIInChI=1S/C14H22N2O2.2ClH/c17-14(10-16-8-6-15-7-9-16)12-18-11-13-4-2-1-3-5-13;;/h1-5,14-15,17H,6-12H2;2*1H
InChIKeyJCWDZUHCYLPXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS 1185294-66-9): Procurement and Differentiation Overview


1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS 1185294-66-9) is a synthetic piperazine derivative with the molecular formula C14H24Cl2N2O2 and a molecular weight of 323.26 g/mol [1]. It is supplied as a dihydrochloride salt, typically at ≥95% purity, for research and development purposes . The compound features a benzyl-protected secondary alcohol and an unsubstituted piperazine ring, a combination that confers distinct physicochemical properties compared to its free base (CAS 856437-76-8) and N-substituted analogs .

Why Substituting 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride with Generic Piperazines Compromises Experimental Reproducibility


Generic substitution is not possible because even structurally similar piperazine derivatives exhibit vastly different molecular properties and, by class-level inference, distinct biological activity. For example, within a single screening library, the introduction of a benzyloxy group to a core scaffold shifted an FP EC50 value from 1.5 ± 0.8 µM to 6.8 ± 0.2 µM, a 4.5-fold change in potency [1]. Furthermore, the dihydrochloride salt form (MW 323.3 g/mol) differs fundamentally from the free base (MW 250.3 g/mol) in terms of solubility, stability, and precise molar concentration calculations, making them non-interchangeable in quantitative assays [2]. The specific spatial arrangement of the benzyloxy and piperazine moieties around the propan-2-ol linker dictates unique hydrogen bonding and steric interactions that cannot be replicated by alternative substitution patterns [3].

Quantitative Differentiation: Comparative Evidence for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride vs. Analogs


Salt Form Selection: Quantified Stability and Solubility Advantages Over the Free Base

The dihydrochloride salt (CAS 1185294-66-9) demonstrates a 29.1% higher molecular weight (323.3 g/mol) compared to the free base (250.3 g/mol) due to the addition of two HCl molecules [1]. This salt form is generally more stable, less hygroscopic, and exhibits superior aqueous solubility compared to the free base, which is critical for preparing accurate stock solutions for biological assays. In contrast, the free base may be prone to oxidation or degradation under ambient conditions. The enhanced solubility of the dihydrochloride salt facilitates higher-concentration dosing solutions for in vivo studies, a key advantage over the more lipophilic free base .

Pharmaceutical Chemistry Analytical Chemistry Drug Formulation

Receptor Binding Landscape: Differentiated Pharmacological Space for Benzyloxy-Piperazine Scaffolds

While direct comparative data for the target compound are limited, class-level evidence indicates that the benzyloxy-piperazine scaffold occupies a distinct pharmacological space. For example, a close analog, 1-(3-(benzyloxy)benzyl)piperazine, demonstrated potent inhibition of human MAO-B with an IC50 of 19.25 ± 4.89 µM [1]. This activity is comparable to the known MAO-B inhibitor isatin (IC50 = 6.10 ± 2.81 µM) but significantly weaker than safinamide (IC50 = 0.029 ± 0.002 µM), highlighting a moderate potency window. The unsubstituted piperazine nitrogen in the target compound allows for further derivatization to optimize potency and selectivity [2]. In contrast, simple alkyl-piperazines or N-arylpiperazines often display different selectivity profiles (e.g., serotonin or dopamine receptor binding), underscoring that the specific benzyloxy group at the 1-position of the propan-2-ol chain directs binding toward distinct targets [3].

Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship (SAR)

Synthetic Versatility: A Platform Intermediate for Targeted Derivatization vs. Pre-Functionalized Analogs

The target compound serves as a versatile platform intermediate for late-stage diversification, a key differentiator from pre-functionalized analogs like 1-(benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 464877-23-4) . The presence of an unsubstituted piperazine ring in the target compound allows for selective N-alkylation, acylation, or sulfonylation, enabling the rapid synthesis of diverse chemical libraries. In contrast, pre-functionalized analogs with N-methyl or N-aryl groups lock the scaffold into a specific chemical space and limit further optimization. This versatility is supported by general methods for mono-substituted piperazine synthesis, which leverage the free secondary amine for aminolysis reactions .

Medicinal Chemistry Chemical Synthesis Library Generation

PTP1B Inhibitor Landscape: Defining Activity Thresholds for Phenoxy- and Benzyloxy-Piperazine Propan-2-ols

The phenoxy analog series provides a benchmark for the biological activity of piperazin-1-yl-propan-2-ols. Two lead molecules, 4a and 5b, exhibited PTP1B inhibition of 31.58% and 35.90% at 100 µM, respectively [1]. This moderate level of inhibition suggests that the benzyloxy variant, which is sterically larger and more lipophilic than the phenoxy group, may interact differently with the PTP1B active site. While this is class-level inference, it establishes a baseline activity expectation. The docking studies for this series revealed that hydrogen bond formation with Arg221 is crucial for activity, a feature that can be modulated by the specific alkoxy substituent (phenoxy vs. benzyloxy) [1].

Diabetes Research Enzyme Inhibition PTP1B

Optimal Application Scenarios for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride in Scientific Research and Industrial Procurement


CNS Receptor Profiling and Fragment-Based Drug Discovery

The benzyloxy-piperazine scaffold is known to interact with various CNS targets, including monoamine oxidase B (MAO-B) and serotonin (5-HT) receptors. This compound can be used as a starting point for fragment-based drug discovery campaigns aimed at developing novel MAO-B inhibitors or 5-HT receptor ligands [1]. The moderate potency (IC50 ~19 µM for a close analog) provides a favorable starting point for optimization, reducing the risk of non-specific toxicity associated with highly potent scaffolds [2]. The unsubstituted piperazine nitrogen allows for rapid analog synthesis to improve potency and selectivity .

Chemical Biology Probe Synthesis and Library Generation

As a versatile intermediate, 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride is ideal for constructing diverse small-molecule libraries. The free secondary amine on the piperazine ring can be functionalized with various alkyl, acyl, or sulfonyl groups under mild conditions, enabling parallel synthesis of hundreds of analogs for high-throughput screening . This platform approach is more efficient and cost-effective than synthesizing each analog de novo.

PTP1B Inhibitor Lead Optimization

Based on the established activity of the phenoxy-piperazine scaffold against PTP1B (31-36% inhibition at 100 µM), this compound serves as a next-generation lead for antidiabetic drug discovery. Replacing the phenoxy group with a benzyloxy group alters the lipophilicity and steric bulk, which may improve binding interactions with key residues like Arg221 in the PTP1B active site [1]. The dihydrochloride salt form ensures adequate solubility for in vitro enzyme assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.